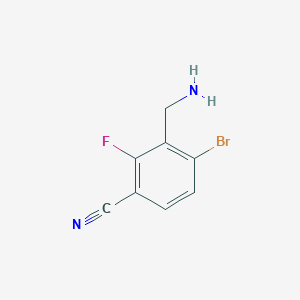
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group, a bromine atom, a fluorine atom, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzonitrile to introduce the bromine atom at the 4-position. This is followed by a formylation reaction to introduce a formyl group at the 3-position. The formyl group is then converted to an aminomethyl group through reductive amination using reagents such as sodium borohydride and ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly reagents and solvents to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aminomethyl group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 3-(Aminomethyl)-4-fluoro-2-aminobenzonitrile.
Oxidation: 3-(Formylmethyl)-4-bromo-2-fluorobenzonitrile.
科学研究应用
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It can be used as a probe to study biological processes involving amine and nitrile functionalities.
作用机制
The mechanism of action of 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its aminomethyl and nitrile groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)-4-hydroxybenzonitrile
- 3-(Aminomethyl)-4-chlorobenzonitrile
- 3-(Aminomethyl)-4-methylbenzonitrile
Uniqueness
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds .
属性
分子式 |
C8H6BrFN2 |
|---|---|
分子量 |
229.05 g/mol |
IUPAC 名称 |
3-(aminomethyl)-4-bromo-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H6BrFN2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H,4,12H2 |
InChI 键 |
PUDDEVYDBWXFMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C#N)F)CN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
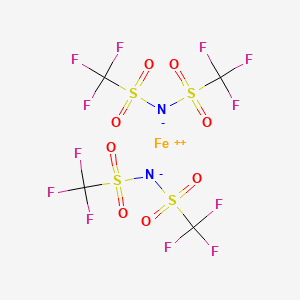

![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
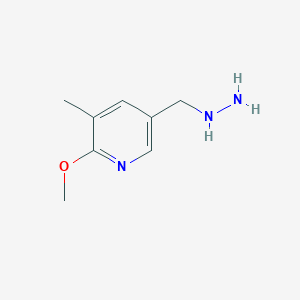
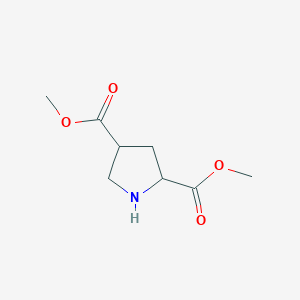
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
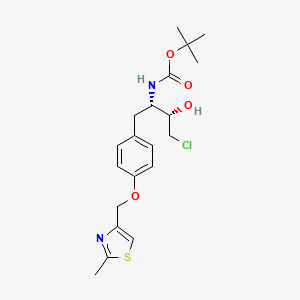
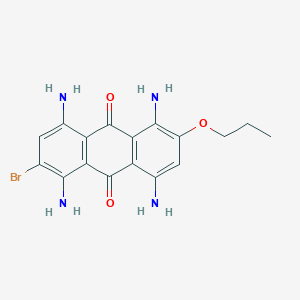
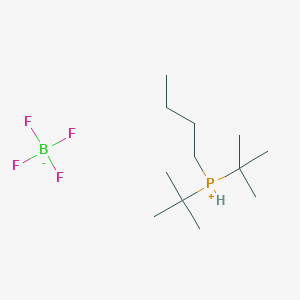
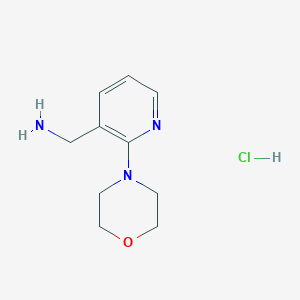
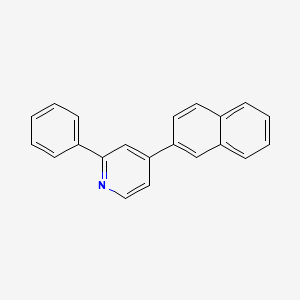
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
